25T-NBOMe (盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

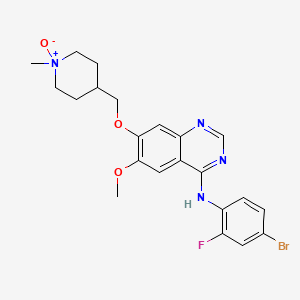

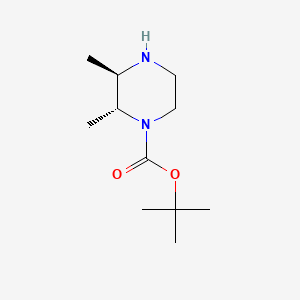

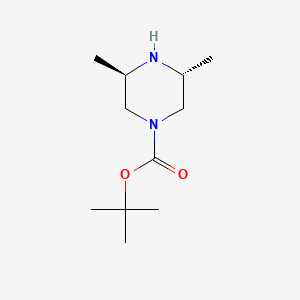

25T-NBOMe (盐酸盐) 是一种属于 NBOMe 类苯乙胺的合成化合物。 它是一种 2C-T 的衍生物,2C-T 是一种 2,5-二甲氧基苯乙胺,在胺上添加了 N-(2-甲氧基苄基) 。 该化合物以其强烈的致幻特性而闻名,主要用于法医和研究领域 .

科学研究应用

25T-NBOMe (盐酸盐) 在科学研究中得到广泛应用,特别是在神经药理学和法医毒理学领域。 其对 5-HT2A 受体的高亲和力和选择性使其成为研究血清素系统及其在各种神经和精神疾病中的作用的宝贵工具 。 此外,它还用作法医调查中用于识别和量化生物样本中 NBOMe 化合物的分析参考标准.

生化分析

Biochemical Properties

25T-NBOMe (hydrochloride) primarily interacts with the serotonin 5-HT2A receptor, where it acts as a potent agonist. This interaction is facilitated by the compound’s high affinity for the receptor, which is attributed to the N-(2-methoxybenzyl) addition at the amine . The binding of 25T-NBOMe (hydrochloride) to the 5-HT2A receptor induces a conformational change that activates downstream signaling pathways, including the phosphoinositide pathway. This activation leads to the release of secondary messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell .

Cellular Effects

The effects of 25T-NBOMe (hydrochloride) on cellular processes are profound, particularly in neuronal cells. The compound’s activation of the 5-HT2A receptor influences various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinase (ERK) pathway . These pathways play crucial roles in regulating gene expression, cell growth, and differentiation. Additionally, 25T-NBOMe (hydrochloride) has been shown to affect cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, 25T-NBOMe (hydrochloride) exerts its effects through a series of binding interactions and conformational changes. The compound’s high affinity for the 5-HT2A receptor is due to specific interactions between the N-(2-methoxybenzyl) group and key amino acid residues within the receptor’s binding pocket . Upon binding, 25T-NBOMe (hydrochloride) stabilizes the active conformation of the receptor, promoting the activation of G-proteins and subsequent intracellular signaling cascades. This process involves the inhibition or activation of various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25T-NBOMe (hydrochloride) have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to five years when stored at -20°C . Upon exposure to light and air, 25T-NBOMe (hydrochloride) can undergo degradation, leading to a decrease in its potency. Long-term studies have shown that repeated exposure to 25T-NBOMe (hydrochloride) can result in desensitization of the 5-HT2A receptor, reducing the compound’s efficacy over time .

Dosage Effects in Animal Models

In animal models, the effects of 25T-NBOMe (hydrochloride) vary with different dosages. Low doses of the compound induce mild psychoactive effects, while higher doses can lead to significant alterations in behavior and physiology . Studies have shown that at high doses, 25T-NBOMe (hydrochloride) can cause toxic effects, including seizures and hyperthermia. The threshold dose for observable effects in rodents is approximately 0.1 mg/kg, with toxic effects becoming apparent at doses above 1 mg/kg .

Metabolic Pathways

The metabolic pathways of 25T-NBOMe (hydrochloride) involve several phase I and phase II reactions. The primary metabolic processes include O-demethylation, hydroxylation, and N-demethoxybenzylation . These reactions are catalyzed by enzymes such as cytochrome P450s, which convert 25T-NBOMe (hydrochloride) into various metabolites. These metabolites can undergo further conjugation reactions, including glucuronidation and sulfation, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, 25T-NBOMe (hydrochloride) is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in lipid-rich regions. Transporters such as the serotonin transporter (SERT) play a role in the uptake and distribution of 25T-NBOMe (hydrochloride) within neuronal cells .

Subcellular Localization

The subcellular localization of 25T-NBOMe (hydrochloride) is primarily within the plasma membrane, where it interacts with the 5-HT2A receptor . The compound can also be found in other cellular compartments, including the cytoplasm and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 25T-NBOMe (hydrochloride), directing it to specific subcellular sites .

准备方法

合成路线和反应条件: 25T-NBOMe (盐酸盐) 的合成涉及在还原剂(如三乙酰氧基硼氢化钠)存在下,2,5-二甲氧基-4-(甲硫基)苯乙胺 (2C-T) 与 2-甲氧基苯甲醛的反应。 反应通常在二氯甲烷等溶剂中,在惰性气氛下进行 .

工业生产方法: 由于 25T-NBOMe (盐酸盐) 主要用于研究和法医应用,因此其工业生产方法没有得到很好的记录。合成通常遵循与上述类似的路线,但针对大规模生产进行了优化。

化学反应分析

反应类型: 25T-NBOMe (盐酸盐) 会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾等氧化剂氧化。

还原: 还原反应可以使用氢化铝锂等试剂进行。

取代: 芳环上的甲氧基可以发生亲核取代反应.

常见试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 甲醇中的甲醇钠等亲核试剂。

主要产物:

氧化: 形成相应的醌。

还原: 形成还原的胺。

取代: 形成取代的苯乙胺.

作用机制

25T-NBOMe (盐酸盐) 作为 5-HT2A 受体的强效激动剂起作用,类似于其他 NBOMe 化合物。 它影响伏隔核中多巴胺受体 D1、多巴胺受体 D2、酪氨酸羟化酶、多巴胺转运蛋白和磷酸化多巴胺转运蛋白的表达。这种与血清素和多巴胺系统的相互作用是其致幻作用的原因。

类似化合物:

25I-NBOMe: 2-(4-碘-2,5-二甲氧基苯基)-N-[(2-甲氧基苯基)甲基]乙胺

25B-NBOMe: 2-(4-溴-2,5-二甲氧基苯基)-N-[(2-甲氧基苯基)甲基]乙胺

25C-NBOMe: 2-(4-氯-2,5-二甲氧基苯基)-N-[(2-甲氧基苯基)甲基]乙胺

比较: 25T-NBOMe (盐酸盐) 的独特之处在于芳环上存在一个甲硫基,这使其与 25I-NBOMe、25B-NBOMe 和 25C-NBOMe 等其他 NBOMe 化合物区分开来。 这种结构变化影响其药代动力学性质和受体亲和力 .

相似化合物的比较

25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25B-NBOMe: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

25C-NBOMe: 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Comparison: 25T-NBOMe (hydrochloride) is unique due to the presence of a methylthio group on the aromatic ring, which differentiates it from other NBOMe compounds like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. This structural variation influences its pharmacokinetic properties and receptor affinity .

属性

IUPAC Name |

2-(2,5-dimethoxy-4-methylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S.ClH/c1-21-16-8-6-5-7-15(16)13-20-10-9-14-11-18(23-3)19(24-4)12-17(14)22-2;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQHPYXBGMORCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)SC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344510 |

Source

|

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-47-1 |

Source

|

| Record name | 2-(2,5-Dimethoxy-4-(methylthio)phenyl)-N-(2-methoxybenzyl)ethan-1-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/new.no-structure.jpg)

![Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B566131.png)

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B566141.png)